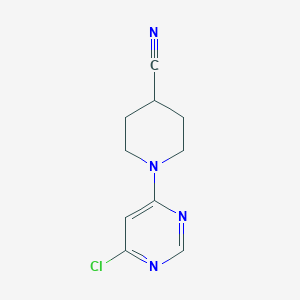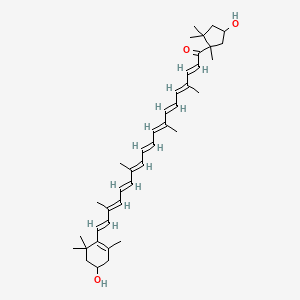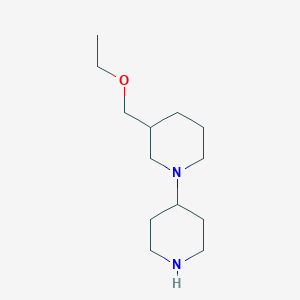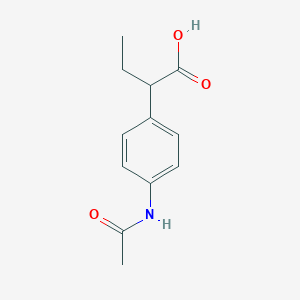
Dimethylanilinium tetrakis (pentafluorophenyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylanilinium tetrakis (pentafluorophenyl)borate is a specialized ionic compound known for its unique properties and applications in various fields of chemistry and material science. It consists of a dimethylanilinium cation and a tetrakis (pentafluorophenyl)borate anion, which together form a stable and reactive compound . This compound is often used as a reaction solvent, electrolyte, and catalyst due to its ability to be liquefied at room temperature .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethylanilinium tetrakis (pentafluorophenyl)borate involves a meticulous multi-step process. The preparation begins with the synthesis of the dimethylanilinium precursor, which is then reacted with tetrakis (pentafluorophenyl)borate under controlled conditions . Key reagents include dimethylaniline and pentafluorophenylborate salts, with solvents such as dichloromethane or acetonitrile being commonly used . The reaction is typically carried out under an inert atmosphere to prevent oxidation, and anhydrous conditions are maintained to avoid side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of parameters such as temperature, pH, and reaction duration to achieve high purity and yield . Efficient removal of by-products and unreacted materials is crucial for producing a high-quality product .
化学反応の分析
Types of Reactions: Dimethylanilinium tetrakis (pentafluorophenyl)borate undergoes various types of chemical reactions, including substitution and complexation reactions . The compound’s stability and reactivity make it suitable for use in catalytic applications .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include dichloromethane, acetonitrile, and various catalysts or promoters . The reactions are typically carried out under an inert atmosphere to prevent oxidation and maintain anhydrous conditions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. the compound is known for its efficiency in catalytic applications, leading to high yields of desired products .
科学的研究の応用
Dimethylanilinium tetrakis (pentafluorophenyl)borate has a wide range of scientific research applications. In chemistry, it is used as a reaction solvent, electrolyte, and catalyst due to its unique properties . In material science, it is employed in the synthesis of advanced materials and as a component in various chemical processes . The compound also finds applications in biology and medicine, where it is used in the development of new drugs and therapeutic agents . Additionally, it is utilized in industrial processes for the production of high-performance materials .
作用機序
The mechanism of action of dimethylanilinium tetrakis (pentafluorophenyl)borate involves its ability to act as a weakly coordinating anion. The strong electron-withdrawing effect of the fluorine atoms on the pentafluorophenyl rings reduces the electron cloud density of the boron atom, weakening its interaction with metal ions . This property makes the compound highly effective as a catalyst in various chemical reactions .
類似化合物との比較
Dimethylanilinium tetrakis (pentafluorophenyl)borate is unique due to its combination of stability, reactivity, and ability to be liquefied at room temperature . Similar compounds include sodium tetrakis (pentafluorophenyl)borate, potassium tetrakis (pentafluorophenyl)borate, and triphenylcarbonium tetrakis (pentafluorophenyl)borate . These compounds share similar properties but differ in their specific applications and reactivity profiles .
特性
分子式 |
C32H11BF20N- |
|---|---|
分子量 |
800.2 g/mol |
IUPAC名 |
N,N-dimethylaniline;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
InChI |
InChI=1S/C24BF20.C8H11N/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-9(2)8-6-4-3-5-7-8/h;3-7H,1-2H3/q-1; |
InChIキー |
BRHZQNMGSKUUMN-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CN(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B13404717.png)

![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)

![Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B13404741.png)

![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
![1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide](/img/structure/B13404760.png)

![2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid](/img/structure/B13404769.png)



